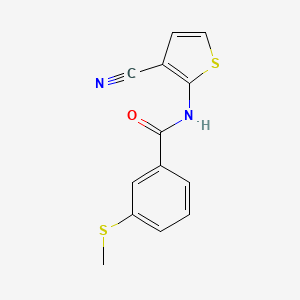

N-(3-cyanothiophen-2-yl)-3-(methylsulfanyl)benzamide

Description

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-3-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS2/c1-17-11-4-2-3-9(7-11)12(16)15-13-10(8-14)5-6-18-13/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVIUMCPUGHNSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-3-(methylsulfanyl)benzamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with an activated carboxylic acid derivative. One common method involves reacting 2-aminothiophene-3-carbonitrile with 3-methylsulfanylbenzoic acid under specific reaction conditions to form the desired amide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-3-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring and the methylsulfanyl group can be oxidized under specific conditions.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.

Major Products Formed

Oxidation: Oxidized derivatives of the thiophene ring or the methylsulfanyl group.

Reduction: Amino derivatives of the original compound.

Substitution: Substituted benzamide derivatives with different functional groups.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-3-(methylsulfanyl)benzamide has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic applications, such as antifungal and antibacterial agents.

Industry: Utilized in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-3-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound can interact with DNA bases, leading to potential antimicrobial and antioxidant activities . The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares N-(3-cyanothiophen-2-yl)-3-(methylsulfanyl)benzamide with structurally related benzamide derivatives:

Key Observations:

In contrast, the trifluoromethyl (-CF₃) group in the analog from is strongly electron-withdrawing, which may increase resistance to enzymatic degradation but reduce bioavailability .

Heterocyclic Amine Variations: The cyanothiophene moiety in the target compound introduces π-conjugation and polarity, which could modulate binding affinity in biological systems. The tetrazolyl group in the sodium salt analog () is nitrogen-rich, enabling hydrogen bonding and improving herbicidal activity .

Biological Activity Trends :

- Compounds with methylsulfanyl (e.g., the sodium salt in ) are associated with herbicidal applications, suggesting this group may disrupt plant-specific pathways.

- Trifluoromethyl -substituted benzamides (e.g., flutolanil) are widely used as fungicides, indicating substituent-dependent target specificity .

Biological Activity

N-(3-cyanothiophen-2-yl)-3-(methylsulfanyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a unique combination of a benzamide moiety and a thiophene ring with a cyano group. Its chemical formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural characteristics contribute significantly to its biological activity.

Research indicates that this compound acts primarily as an inhibitor of histone deacetylases (HDACs) . HDACs are essential in regulating gene expression and are implicated in various diseases, particularly cancer. By inhibiting these enzymes, the compound may enhance acetylation levels of histones, leading to altered gene expression profiles conducive to anti-cancer effects.

1. Histone Deacetylase Inhibition

- Biological Activity : The compound has been shown to inhibit HDAC activity effectively.

- Implications : This inhibition can lead to increased expression of tumor suppressor genes and decreased expression of oncogenes, potentially resulting in anti-tumor effects.

2. Anticancer Properties

- Mechanism : The alteration in gene expression due to HDAC inhibition may induce apoptosis in cancer cells.

- Research Findings : Studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

| Component | Description | Impact on Activity |

|---|---|---|

| Benzamide Moiety | Provides a scaffold for binding to HDACs | Essential for HDAC inhibitory activity |

| Cyano Group | Enhances electron-withdrawing properties | Increases binding affinity |

| Methylsulfanyl Substitution | May influence lipophilicity and cellular uptake | Affects overall bioavailability |

Case Study 1: Inhibition of Tumor Growth

A recent study evaluated the effect of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, supporting its potential as an anti-cancer agent.

Case Study 2: Mechanistic Insights

In vitro assays demonstrated that treatment with the compound led to increased levels of acetylated histones in cancer cell lines. This finding corroborates its role as an HDAC inhibitor and suggests a mechanism through which it may exert its anticancer effects.

Q & A

Q. What are the common synthetic routes for N-(3-cyanothiophen-2-yl)-3-(methylsulfanyl)benzamide?

The synthesis typically involves multi-step reactions:

- Thiophene ring formation : Cyclization of precursors under acidic/basic conditions to form the 3-cyanothiophene moiety.

- Coupling reactions : Amide bond formation between 3-(methylsulfanyl)benzoyl chloride and the 3-cyanothiophen-2-amine intermediate, catalyzed by triethylamine in solvents like dichloromethane or acetonitrile .

- Purification : Column chromatography or recrystallization, monitored via thin-layer chromatography (TLC) and characterized by NMR and IR spectroscopy .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR to identify aromatic protons, methylsulfanyl groups, and cyano substituents.

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., CHNOS).

- Infrared (IR) spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~1650 cm (amide C=O) .

Q. What preliminary biological activities have been reported?

Initial studies highlight:

- Enzyme inhibition : Potential as a kinase or protease inhibitor, assessed via enzymatic assays (e.g., IC determination).

- Antimicrobial screening : Disk diffusion or microdilution assays against bacterial/fungal strains .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize reaction conditions for synthesis?

DFT calculations (e.g., B3LYP hybrid functional) predict electronic properties and transition states:

Q. What strategies resolve contradictions in biological activity data?

Discrepancies in IC values or selectivity may arise due to:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Structural analogs : Compare with derivatives (e.g., replacing methylsulfanyl with isopropylthio) to isolate structure-activity relationships (SAR) .

Q. How is the compound’s enzyme inhibition mechanism elucidated?

Advanced methods include:

- X-ray crystallography : Co-crystallization with target enzymes (e.g., PDB deposition).

- Molecular docking : Simulations (e.g., AutoDock) to map binding interactions, validated by mutagenesis studies .

Q. What methodologies improve synthetic yield and purity?

- Catalyst optimization : Screen bases (e.g., DMAP vs. triethylamine) for coupling efficiency.

- Temperature control : Low-temperature reactions to minimize side products.

- HPLC purification : Reverse-phase chromatography for >95% purity .

Q. How are pharmacokinetic properties (ADME) assessed in preclinical studies?

- In vitro models : Caco-2 cells for permeability; microsomal stability assays.

- Metabolite identification : LC-MS/MS to detect oxidation products (e.g., sulfoxide formation) .

Methodological Considerations

Q. What computational tools predict SAR for derivatives?

Q. How are spectroscopic data interpreted for structural ambiguity?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.

- X-ray diffraction : Absolute configuration determination for chiral centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.